(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol
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Overview
Description
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is a chiral compound featuring a benzofuran moiety attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Attachment of the Propanol Group: The propanol group is introduced via nucleophilic substitution or addition reactions. The stereochemistry is controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.
Scientific Research Applications
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol: The enantiomer of the compound, differing in stereochemistry.
Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.
Uniqueness
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of both benzofuran and propanol moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPVXJOUFQUBGS-YMNIQAILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2=CC=CC=C2CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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